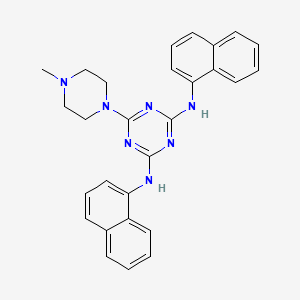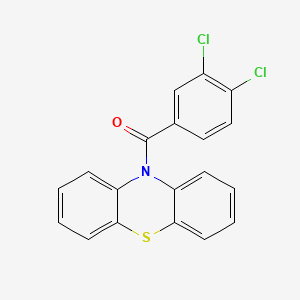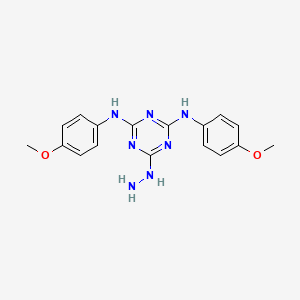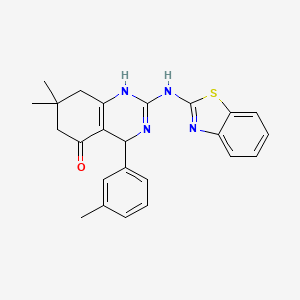
6-(4-methylpiperazin-1-yl)-N,N'-di(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-methylpiperazin-1-yl)-N,N’-di(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a triazine core substituted with naphthalene and piperazine groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methylpiperazin-1-yl)-N,N’-di(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate nitrile precursors under acidic or basic conditions.
Substitution with Naphthalene Groups: The naphthalene groups are introduced via nucleophilic aromatic substitution reactions, often using naphthylamines as starting materials.
Introduction of the Piperazine Group: The piperazine moiety is incorporated through a nucleophilic substitution reaction, where 4-methylpiperazine reacts with the triazine core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
6-(4-methylpiperazin-1-yl)-N,N’-di(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the triazine or naphthalene rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or alcohols.
Scientific Research Applications
6-(4-methylpiperazin-1-yl)-N,N’-di(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 6-(4-methylpiperazin-1-yl)-N,N’-di(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
6-(4-methylpiperazin-1-yl)-N,N’-di(phenyl)-1,3,5-triazine-2,4-diamine: Similar structure but with phenyl groups instead of naphthalene.
6-(4-methylpiperazin-1-yl)-N,N’-di(pyridin-2-yl)-1,3,5-triazine-2,4-diamine: Contains pyridine rings instead of naphthalene.
Uniqueness
The uniqueness of 6-(4-methylpiperazin-1-yl)-N,N’-di(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine lies in its combination of naphthalene and piperazine groups, which confer specific chemical and biological properties not found in similar compounds
Properties
Molecular Formula |
C28H27N7 |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
6-(4-methylpiperazin-1-yl)-2-N,4-N-dinaphthalen-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C28H27N7/c1-34-16-18-35(19-17-34)28-32-26(29-24-14-6-10-20-8-2-4-12-22(20)24)31-27(33-28)30-25-15-7-11-21-9-3-5-13-23(21)25/h2-15H,16-19H2,1H3,(H2,29,30,31,32,33) |
InChI Key |
QJOOLTLPNUNVMY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC(=N2)NC3=CC=CC4=CC=CC=C43)NC5=CC=CC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-2-(2-chlorophenyl)-7-(2-fluorophenyl)-7,8-dihydrofuro[2,3-b]quinolin-5(6H)-one](/img/structure/B11182762.png)
![6-Methyl-2-phenyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine](/img/structure/B11182766.png)
![1,1-bis(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11182772.png)
![N-(3-chlorophenyl)-2-[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11182780.png)
![{2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]piperidino}(2-pyrazinyl)methanone](/img/structure/B11182781.png)

![2-(((Benzo[d][1,3]dioxol-5-ylmethyl)(4-(trifluoromethyl)benzyl)amino)methyl)-N-(4-fluorobenzyl)oxazole-4-carboxamide](/img/structure/B11182788.png)
![2-(2-hydroxyethyl)-8-(2-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11182798.png)
![7-ethyl-1-(4-fluorophenyl)-8-methyl-3-(pyridin-3-ylmethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11182812.png)


![6-(4-nitrophenyl)-6,12-dihydro-5H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-one 7,7-dioxide](/img/structure/B11182835.png)
![Ethyl 7-(4-methoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11182836.png)

